1,3-Bis(dichlorofluoromethyl)benzene
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Overview
Description
It is a derivative of benzene where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichlorofluoromethyl)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of benzene with dichlorofluoromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with dichlorofluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorofluoromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
1,3-Bis(dichlorofluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its dichlorofluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(fluorodichloromethyl)benzene
- 1,4-Bis(dichlorofluoromethyl)benzene
- 1,2-Bis(dichlorofluoromethyl)benzene
Comparison
1,3-Bis(dichlorofluoromethyl)benzene is unique due to the specific positioning of the dichlorofluoromethyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties compared to its isomers and other similar compounds. For example, 1,4-Bis(dichlorofluoromethyl)benzene has the dichlorofluoromethyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
Properties
IUPAC Name |
1,3-bis[dichloro(fluoro)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDOSWDSMFMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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